2-Phenylthio-5-propionylphenylacetic acid

Description

BenchChem offers high-quality 2-Phenylthio-5-propionylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylthio-5-propionylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXFJQJYOGXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545840 | |

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103918-73-6 | |

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylthio-5-propionylphenylacetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Phenylthio-5-propionylphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and handling. The guide synthesizes technical data with practical considerations to support its application in chemical research and development.

Nomenclature and Chemical Identity

2-Phenylthio-5-propionylphenylacetic acid is a substituted phenylacetic acid derivative. It is crucial to distinguish this compound from the structurally related non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen, as there can be confusion between the two in various databases.

-

IUPAC Name: 2-(5-propionyl-2-(phenylthio)phenyl)acetic acid

-

Synonyms: 5-Propionyl-2-(phenylthio)benzeneacetic acid

-

CAS Number: 103918-73-6[1]

-

Molecular Formula: C₁₇H₁₆O₃S[2]

-

Molecular Weight: 300.37 g/mol [2]

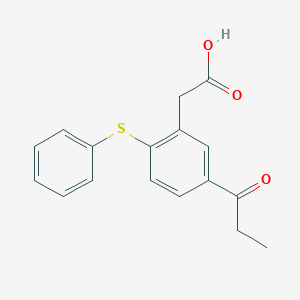

Chemical Structure:

Figure 1: Chemical structure of 2-Phenylthio-5-propionylphenylacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylthio-5-propionylphenylacetic acid is presented in the table below. These properties are essential for designing synthetic routes, developing analytical methods, and formulating this compound.

| Property | Value | Source |

| Physical State | Solid, white to off-white powder | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point (Predicted) | 499.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.01 ± 0.10 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis and Manufacturing

2-Phenylthio-5-propionylphenylacetic acid is typically synthesized through a multi-step process. The following is a representative synthetic route based on related chemical transformations. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Synthetic Pathway Overview

A plausible synthetic route involves the protection of the ketone, followed by bromination and subsequent rearrangement and hydrolysis. This approach is advantageous as it avoids side reactions and simplifies purification.

Figure 2: Synthetic pathway for a related compound, illustrating a similar strategy.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how a related compound, 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid, is synthesized, which can be adapted for the target molecule.[3]

Step 1: Ketal Protection

-

To a solution of 5-propionyl-2-phenyl phenylacetate (starting material) in a suitable solvent (e.g., toluene), add neopentyl glycol and an orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude neopentyl glycol ketal intermediate.

Causality: The protection of the ketone as a ketal prevents it from reacting in the subsequent bromination step, ensuring regioselectivity.

Step 2: Bromination

-

Dissolve the ketal intermediate in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine in the same solvent.

-

Stir the reaction mixture at low temperature and monitor its progress.

-

Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

-

Separate the organic layer, wash with water and brine, and dry.

-

Evaporate the solvent to yield the brominated intermediate.

Causality: The bromination occurs at the position activated by the phenylthio group.

Step 3: Rearrangement, Hydrolysis, and Acidification

-

Treat the brominated intermediate with a Lewis acid (e.g., zinc bromide) to induce rearrangement.

-

Follow this with hydration and acidification to hydrolyze the ester and ketal, and to protonate the carboxylic acid.

-

The final product, 2-Phenylthio-5-propionylphenylacetic acid, is then isolated by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

Causality: The Lewis acid facilitates the rearrangement, and the subsequent workup unmasks the functional groups to yield the final product.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control of 2-Phenylthio-5-propionylphenylacetic acid. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

HPLC Method for Purity and Assay

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

Protocol:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Phenylthio-5-propionylphenylacetic acid in the mobile phase to a known concentration.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Determine the purity and assay of the sample by comparing the peak areas with those of the reference standard.

Figure 3: General workflow for HPLC analysis.

Applications in Research and Development

2-Phenylthio-5-propionylphenylacetic acid serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid, ketone, and phenylthio groups, allow for a variety of chemical transformations. It is primarily used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of certain NSAIDs and other therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Phenylthio-5-propionylphenylacetic acid.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

2-Phenylthio-5-propionylphenylacetic acid is a key chemical intermediate with well-defined properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and handling procedures. The information presented herein is intended to support researchers and developers in the effective and safe utilization of this compound in their scientific endeavors.

References

- Google Patents. (n.d.). Novel salts of pelubiprofen, preparation method thereof and pharmaceutical compositions comprising thereof.

-

ACS Publications. (2023). Solubility Enhancement of the Nonsteroidal Anti-inflammatory Drug of Pelubiprofen Salts. Crystal Growth & Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Pelubiprofen. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pelubiprofen. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption. PMC. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pelubiprofen?. Retrieved from [Link]

-

PubMed. (2023). Pharmacokinetic and Pharmacodynamic Characteristics of Pelubiprofen Tromethamine vs. Pelubiprofen in Healthy Subjects. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylthio-5-propionylphenylacetic acid. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Retrieved from [Link]

-

PubMed. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Retrieved from [Link]

-

ClinicalTrials.gov. (2014). Phase 1 Study to Compare the Pharmacokinetic Characteristics and Food Effect of Pelubiprofen (30mg) Tablet IR and Pelubiprofen SR (as a Pelubiprofen 45 mg) Tablet in Healthy Subjects. Retrieved from [Link]

-

MDPI. (n.d.). The Efficacy and Safety of Pelubiprofen in the Treatment of Acute Upper Respiratory Tract Infection: A Multicenter, Randomized, Double-Blind, Non-Inferiority Phase III Clinical Trial Compared to Loxoprofen. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetic Interactions Between Pelubiprofen and Eperisone Hydrochloride: A Randomized, Open-label, Crossover Study of Healthy Korean Men. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid.

Sources

- 1. 2-Phenylthio-5-propionylphenylacetic acid | 103918-73-6 [chemicalbook.com]

- 2. 2-Phenylthio-5-propionylphenylacetic acid | C17H16O3S | CID 13650250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103351318A - Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Phenylthio-5-propionylphenylacetic Acid: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 2-Phenylthio-5-propionylphenylacetic acid, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and established synthetic methodologies. The causality behind experimental choices and the significance of this compound in medicinal chemistry are emphasized throughout.

Molecular Identity and Structure

2-Phenylthio-5-propionylphenylacetic acid (CAS No. 103918-73-6) is a polysubstituted aromatic carboxylic acid.[1] Its structure is characterized by a central phenylacetic acid core with a phenylthio group at the 2-position and a propionyl group at the 5-position. This specific arrangement of functional groups is pivotal to its utility as a precursor in multi-step organic syntheses.

Chemical Formula and Molecular Weight

The molecular formula of 2-Phenylthio-5-propionylphenylacetic acid is C₁₇H₁₆O₃S.[1] This composition gives it a molecular weight of approximately 300.37 g/mol .[1]

Structural Representation

The connectivity of the atoms can be visualized as a benzene ring substituted with a carboxymethyl group (-CH₂COOH), a phenylthio group (-S-Ph), and a propionyl group (-CO-CH₂-CH₃). The IUPAC name, 2-(2-(phenylthio)-5-propionylphenyl)acetic acid, precisely describes this arrangement.

Caption: Synthetic Workflow for 2-Phenylthio-5-propionylphenylacetic acid

Detailed Experimental Protocol (Adapted from Patent Literature)

[2]

-

Esterification: o-Chlorophenylacetic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at reflux for 2-4 hours to yield o-chlorophenylacetic acid methyl ester. The esterification step protects the carboxylic acid and provides a key intermediate for the subsequent acylation.

-

Friedel-Crafts Acylation: The synthesized methyl ester undergoes a Friedel-Crafts acylation reaction with propionyl chloride using aluminum chloride as a catalyst. This step introduces the propionyl group at the 5-position of the benzene ring, yielding 2-chloro-5-propionylphenylacetic acid methyl ester.

-

Hydrolysis: The methyl ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification. This step deprotects the carboxylic acid, affording 2-chloro-5-propionylphenylacetic acid.

-

Nucleophilic Aromatic Substitution: The final step involves the reaction of 2-chloro-5-propionylphenylacetic acid with thiophenol in the presence of a base like sodium hydroxide. This nucleophilic substitution replaces the chlorine atom with the phenylthio group to produce the final product, 2-Phenylthio-5-propionylphenylacetic acid. The product can then be purified by recrystallization from a suitable solvent.

Applications in Drug Development

The primary and most significant application of 2-Phenylthio-5-propionylphenylacetic acid is its role as a key intermediate in the synthesis of Zaltoprofen. [3]

Intermediate for Zaltoprofen Synthesis

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2. [3]The structural framework of 2-Phenylthio-5-propionylphenylacetic acid provides the necessary backbone for the construction of the Zaltoprofen molecule. The synthesis of Zaltoprofen from this intermediate typically involves the formation of a propionic acid side chain from the acetic acid moiety.

The use of 2-Phenylthio-5-propionylphenylacetic acid in this context underscores its importance in the pharmaceutical industry for the production of anti-inflammatory medications.

Conclusion

2-Phenylthio-5-propionylphenylacetic acid is a well-characterized organic compound with significant industrial relevance. Its defined molecular structure and physicochemical properties make it a reliable precursor in complex organic syntheses. The established multi-step synthesis provides an efficient route to this valuable intermediate, which is crucial for the manufacturing of the anti-inflammatory drug Zaltoprofen. This guide has provided a detailed technical overview to support researchers and professionals in understanding and utilizing this important chemical entity.

References

Sources

An In-depth Technical Guide to 2-Phenylthio-5-propionylphenylacetic Acid (CAS 103918-73-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of 2-Phenylthio-5-propionylphenylacetic acid (CAS 103918-73-6). As a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen, a thorough understanding of this compound is critical for professionals in pharmaceutical development and organic synthesis. This document synthesizes available data to offer a practical and in-depth resource.

Chemical Identity and Physical Properties

2-Phenylthio-5-propionylphenylacetic acid is a substituted phenylacetic acid derivative. Its core structure consists of a phenylacetic acid moiety with a phenylthio group at the 2-position and a propionyl group at the 5-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 103918-73-6 |

| IUPAC Name | 2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |

| Molecular Formula | C₁₇H₁₆O₃S |

| Molecular Weight | 300.37 g/mol |

| Synonyms | 5-(1-Oxopropyl)-2-(phenylthio)benzeneacetic acid, 2-(2-(phenylthio)-5-propionylphenyl)acetic acid |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 108-110 °C | |

| Boiling Point | 499.4 ± 45.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water. | |

| pKa | 4.01 ± 0.10 (Predicted) |

Synthesis Pathway

The synthesis of 2-Phenylthio-5-propionylphenylacetic acid is a multi-step process, as detailed in patent literature, commencing from o-chlorobenzene acetic acid. The general synthetic approach involves esterification, Friedel-Crafts acylation, hydrolysis, and finally, a nucleophilic aromatic substitution.

Experimental Protocol for Synthesis

A patented method for the preparation of 2-thiophenyl-5-propionyl phenylacetic acid involves the following key transformations:

-

Esterification of o-chlorobenzene acetic acid: o-Chlorobenzene acetic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is heated to 68 °C for 2-4 hours to yield o-chlorobenzene acetic acid methyl ester.

-

Friedel-Crafts Acylation: The resulting methyl ester undergoes a Friedel-Crafts acylation reaction with propionyl chloride using aluminum chloride (AlCl₃) as a catalyst. The temperature is maintained below 60 °C during the addition, which is carried out over 5-7 hours, to produce 2-chloro-5-propionyl methyl phenylacetate.

-

Hydrolysis: The methyl ester is then hydrolyzed using sodium hydroxide. The reaction is conducted at a temperature of 70-90 °C for 3-5 hours to yield 2-chloro-5-propionyl phenylacetic acid.

-

Nucleophilic Aromatic Substitution: The final step involves the reaction of 2-chloro-5-propionyl phenylacetic acid with thiophenol in the presence of sodium hydroxide. The reaction is carried out at 100-125 °C for 10-14 hours. The pH of the reaction mixture is maintained between 8.0 and 10.0.

-

Workup and Purification: After the reaction, the pH is adjusted to 2-4 with hydrochloric acid to precipitate the crude product. The crude 2-thiophenyl-5-propionyl phenylacetic acid is then purified by refluxing with an organic solvent such as toluene, followed by cooling, filtration, and drying to obtain the final product.

Caption: Synthesis pathway of 2-Phenylthio-5-propionylphenylacetic acid.

Role in Zaltoprofen Synthesis

2-Phenylthio-5-propionylphenylacetic acid is a crucial intermediate in the manufacturing of Zaltoprofen. Zaltoprofen is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects by inhibiting cyclooxygenase (COX), with a preference for COX-2. The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Caption: Role as a key intermediate for Zaltoprofen.

Safety and Handling

Appropriate safety precautions should be observed when handling 2-Phenylthio-5-propionylphenylacetic acid.

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are room temperature or 2-8°C.

Conclusion

2-Phenylthio-5-propionylphenylacetic acid is a compound of significant interest in the pharmaceutical industry due to its essential role as a precursor to Zaltoprofen. This guide has provided a detailed overview of its chemical and physical properties, a step-by-step synthesis protocol, and essential safety and handling information. A comprehensive understanding of this intermediate is vital for process optimization, quality control, and the safe and efficient production of this important NSAID.

References

-

CAS No : 103918-73-6 | Product Name : 2-Phenylthio-5-propionylphenylacetic Acid. Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]

- Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid. Google Patents. (n.d.).

-

2-Phenylthio-5-propionylphenylacetic acid | C17H16O3S | CID 13650250 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

- 500575 phenylacetic acid fcc safety d

Introduction: The Versatility of the Phenylacetic Acid Scaffold

An In-Depth Technical Guide to the Mechanisms of Action for Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives represent a remarkably versatile class of chemical compounds, serving as foundational structures in pharmaceuticals, agrochemicals, and perfumery.[1][2] Their simple architecture—a phenyl ring linked to a carboxylic acid group by a methylene bridge—belies a profound diversity of biological activity.[3] This guide, intended for researchers and drug development professionals, delves into the core mechanisms of action that underpin the therapeutic efficacy of these compounds, from their well-established role as anti-inflammatory agents to their emerging potential in oncology and metabolic disease. We will explore the molecular targets and signaling pathways modulated by these derivatives, grounding the discussion in established scientific literature and providing the practical experimental frameworks necessary to investigate these interactions.

Section 1: The Anti-inflammatory Axis: Cyclooxygenase (COX) Inhibition

The most widely recognized mechanism of action for a subset of phenylacetic acid derivatives, exemplified by the non-steroidal anti-inflammatory drug (NSAID) diclofenac, is the inhibition of cyclooxygenase (COX) enzymes.[4][5]

The Prostaglandin Synthesis Pathway and COX Isoforms

COX enzymes (both COX-1 and COX-2 isoforms) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostanoids (prostaglandins, prostacyclin, and thromboxane).[6][7]

-

COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]

-

COX-2 is typically not expressed under normal conditions but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[6][8] Its products mediate the classic signs of inflammation: pain, fever, and swelling.[7]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily mediated by the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding, are linked to the inhibition of the protective COX-1 enzyme.[8] Phenylacetic acid derivatives like diclofenac are notable for inhibiting the COX-2 enzyme with greater potency than COX-1.[4]

Visualizing the COX Inhibition Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid and their inhibition by phenylacetic acid derivatives.

Caption: Inhibition of COX-1 and COX-2 by Phenylacetic Acid Derivatives.

Experimental Protocol: COX Inhibitor Screening Assay

To quantify the inhibitory potential of phenylacetic acid derivatives against COX-1 and COX-2, an enzyme-linked immunosorbent assay (ELISA) is a robust and high-throughput method.[9] This protocol measures the amount of prostaglandin E2 (PGE2) produced.[9]

Principle: The assay involves two main parts. First, the COX enzyme is incubated with its substrate (arachidonic acid) in the presence or absence of the test inhibitor. The reaction is stopped, and the amount of prostaglandin generated is quantified in the second part using a competitive ELISA.[9][10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Reconstitute purified human COX-1 or COX-2 enzyme in the assay buffer.

-

Prepare a stock solution of arachidonic acid substrate.

-

Dissolve the test phenylacetic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.[10]

-

-

COX Reaction:

-

In a 96-well plate, add 140 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution to each well.

-

Add 10 µL of the test inhibitor dilution to the sample wells. For control wells (100% activity), add 10 µL of the inhibitor's vehicle (e.g., DMSO).[10]

-

Incubate the plate for 10 minutes at 37°C. Note that many inhibitors exhibit time-dependent inhibition, so this incubation time should be optimized and kept consistent.[10]

-

Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Incubate for exactly 2 minutes at 37°C.[10]

-

Stop the reaction by adding 30 µL of a saturated stannous chloride (SnCl2) solution.[10]

-

-

PGE2 Quantification (ELISA):

-

Use a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Briefly, the samples from the COX reaction are added to a microplate pre-coated with a capture antibody.

-

A PGE2-peroxidase conjugate is added, which competes with the sample's PGE2 for binding to the antibody.

-

After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 produced in each sample well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Section 2: Multifaceted Anticancer Mechanisms

Phenylacetic acid derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms that disrupt cancer cell proliferation and survival.[11]

Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism for these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[12] Studies have shown that certain phenylacetamide derivatives can trigger apoptosis by modulating the expression of key regulatory proteins.[13] This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of executioner caspases such as caspase-3.[13][14]

This diagram shows the intrinsic and extrinsic pathways of apoptosis, highlighting points of intervention for phenylacetic acid derivatives.

Caption: Apoptosis pathways modulated by phenylacetic acid derivatives.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.[15]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the phenylacetic acid derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the crystals.[17][18]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

Another significant anticancer mechanism involves the modulation of the epigenome through the inhibition of histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[20] Phenylbutyrate, a close relative and metabolite of phenylacetate, is a known HDAC inhibitor.[21] By inhibiting HDACs, these compounds can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[21]

This workflow illustrates how HDAC inhibitors alter chromatin structure to promote gene transcription.

Caption: Mechanism of gene activation via HDAC inhibition.

This assay provides a fast and sensitive method for screening HDAC inhibitors.[20]

Principle: The assay uses an acetylated lysine substrate. When incubated with an HDAC source (like a nuclear extract or purified enzyme), the substrate is deacetylated. A developer is then added, which specifically cleaves the deacetylated substrate to release a fluorescent product. The fluorescence intensity is inversely proportional to HDAC activity.[22][23]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1X HDAC Assay Buffer by diluting the 10X stock.[20]

-

Prepare a working solution of the HDAC substrate.

-

Prepare the HDAC source: either use a commercial purified HDAC1 enzyme or prepare nuclear extracts from cancer cells.[20]

-

Dissolve the test phenylacetic acid derivative and a control inhibitor (e.g., Trichostatin A) in an appropriate solvent.[20][22]

-

-

Enzymatic Reaction:

-

In a black 96-well microplate, add reagents in the following order:

-

Assay Buffer

-

HDAC enzyme source (e.g., diluted HDAC1) or nuclear extract.

-

Test inhibitor at various concentrations (or Trichostatin A for positive control, vehicle for 100% activity).

-

HDAC substrate.

-

-

The final volume should be consistent (e.g., 50 µL). Include a "no enzyme" background control.

-

-

Incubation:

-

Mix the components gently.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[24]

-

-

Development:

-

Stop the enzymatic reaction and initiate fluorescence by adding 50 µL of HDAC Developer solution to each well.[23]

-

Incubate at room temperature for 15-20 minutes.

-

-

Fluorescence Measurement:

-

Read the fluorescence on a microplate fluorometer at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[20]

-

-

Data Analysis:

-

Subtract the fluorescence of the background wells from all other readings.[22]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Section 3: Metabolic and Neuromodulatory Mechanisms

Beyond inflammation and cancer, phenylacetic acid derivatives interact with key pathways involved in metabolism and neurotransmission.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain phenylpropanoic and phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[25][26] PPARs are nuclear transcription factors that play critical roles in regulating lipid and glucose metabolism.[27]

-

PPARα is primarily expressed in the liver and is involved in fatty acid oxidation.

-

PPARδ (or β) is ubiquitously expressed and also regulates fatty acid metabolism.

-

PPARγ is crucial for adipogenesis (fat cell differentiation) and insulin sensitivity.

Derivatives that act as dual agonists for PPARα and PPARδ have shown potential for treating metabolic syndrome by simultaneously lowering triglycerides and improving insulin sensitivity.[26][28]

This diagram outlines the activation of PPARs by phenylacetic acid derivative ligands and the subsequent transcriptional regulation of target genes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scite.ai [scite.ai]

- 5. wisdomlib.org [wisdomlib.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. Analgesic - Wikipedia [en.wikipedia.org]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. broadpharm.com [broadpharm.com]

- 18. bds.berkeley.edu [bds.berkeley.edu]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Phenyl Acyl Acids Attenuate the Unfolded Protein Response in Tunicamycin-Treated Neuroblastoma Cells | PLOS One [journals.plos.org]

- 22. bioscience.co.uk [bioscience.co.uk]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. resources.bio-techne.com [resources.bio-techne.com]

- 25. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

The Thiol Nexus: A Guide to Investigating the Biological Activity of Thio-Containing Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfhydryl (−SH) group, the defining feature of thio-containing compounds, is a linchpin of cellular biochemistry, redox signaling, and pharmacology. Its unique chemical properties—high nucleophilicity, propensity for reversible oxidation, and ability to coordinate with metals—place it at the heart of countless biological processes. From the master antioxidant glutathione to the catalytic cysteine residues in enzymes, thiols orchestrate cellular defense, enzymatic reactions, and the maintenance of protein structure. This guide provides an in-depth exploration of the biological activities of thio-compounds, offering both the foundational biochemical principles and the field-proven experimental methodologies required to investigate them. We will delve into the mechanisms of thiol-mediated antioxidant activity and enzyme inhibition, and present detailed, self-validating protocols for their quantification and characterization, designed to equip researchers with the tools to probe the intricate world of thiol biology.

The Chemical Biology of the Sulfhydryl Group: The Basis of Function

At its core, the diverse biological activity of any thio-compound is dictated by the chemistry of its sulfhydryl (−SH) group. Unlike its oxygen analog, the hydroxyl group, the S-H bond is weaker and less polar, and the sulfur atom is larger and more polarizable.[1] This distinction is the foundation of its biochemical versatility.

-

Nucleophilicity and Reactivity : The sulfur atom in a deprotonated thiol (a thiolate, RS⁻) is a potent nucleophile, enabling it to react with a wide range of electrophilic molecules. This includes reactive oxygen and nitrogen species (ROS/RNS), which are key drivers of cellular damage and inflammation.[2] This inherent reactivity makes thiols excellent scavengers of harmful oxidants.

-

Redox Dynamics : The most critical reaction is the reversible oxidation to a disulfide (-S-S-). This process is fundamental to protein folding, enzymatic catalysis, and redox signaling. A single-electron oxidation first generates a transient, highly reactive thiyl radical (RS•), which can then react with another thiol to form a disulfide.[1][3] Because the S-H bond is significantly weaker than the O-H bond, thiols are effective hydrogen/electron donors, positioning them as primary radical scavengers.[1] Further irreversible oxidation can occur, leading to the formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, which often signifies a state of severe oxidative stress.[3]

-

Metal Chelation : The soft sulfur atom forms strong coordinate bonds with heavy metal ions. This property is exploited by thiol-containing drugs used to treat heavy metal poisoning and is also crucial for the function of metalloproteins.[2][4]

Caption: The redox states of the thiol group.

Core Biological Mechanisms and Therapeutic Relevance

Thio-compounds are central players in two major areas of cellular function: antioxidant defense and enzyme modulation.

Antioxidant and Redox Signaling Pathways

The cellular environment is in a constant state of redox flux. Thio-compounds are the primary regulators of this balance.

-

Glutathione (GSH) : This tripeptide is the most abundant non-protein thiol in cells and is considered the master cellular antioxidant.[2] It directly neutralizes ROS/RNS and serves as a cofactor for enzymes like glutathione peroxidase. The ratio of reduced GSH to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular oxidative stress.

-

The Keap1-Nrf2 Pathway : This is a classic example of thiol-based redox sensing. Under normal conditions, the protein Keap1, which contains several reactive cysteine residues, binds to the transcription factor Nrf2, targeting it for degradation. When the cell is under oxidative stress, these cysteines on Keap1 are modified, causing it to release Nrf2. Nrf2 then translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. Many organosulfur compounds exert their protective effects by activating this pathway.[5]

Enzyme Inhibition and Catalysis

The nucleophilic nature of cysteine makes it a common residue in the active sites of many enzymes. This also makes these enzymes susceptible to inhibition by compounds that can covalently modify the catalytic thiol.[6][7]

-

Cysteine Proteases : Enzymes like caspases (involved in apoptosis) and cathepsins (involved in lysosomal protein degradation) rely on a catalytic cysteine residue. Thiol-reactive compounds can act as inhibitors of these enzymes, a strategy used in drug development for inflammatory diseases and cancer.[6]

-

Thiol-Containing Drugs : Many successful drugs contain a thiol group that is central to their mechanism. Captopril, an antihypertensive medication, uses its thiol group to inhibit the angiotensin-converting enzyme.[8] D-penicillamine is used as a chelating agent and for conditions like rheumatoid arthritis.[1] N-acetylcysteine (NAC) serves as both an antioxidant and a precursor to GSH synthesis.[4]

Table 1: Examples of Biologically Active Thio-Containing Compounds

| Compound | Class | Primary Biological Function(s) |

| Glutathione (GSH) | Tripeptide | Master cellular antioxidant, detoxification, redox signaling.[2] |

| Cysteine | Amino Acid | Protein synthesis, precursor to GSH, catalytic residue in enzymes. |

| N-Acetylcysteine (NAC) | Drug/Prodrug | Mucolytic agent, acetaminophen overdose antidote, replenishes GSH.[4] |

| Captopril | Drug | Antihypertensive; inhibits angiotensin-converting enzyme (ACE).[8] |

| Allicin (from garlic) | Natural Product | Antimicrobial, anti-inflammatory, antioxidant.[9][10] |

| D-Penicillamine | Drug | Chelating agent, anti-arthritic.[1][4] |

Experimental Workflows for Thiol Investigation

Investigating the biological activity of a novel thio-compound requires a multi-faceted approach. The following protocols are designed as self-validating systems, where the causality of the experimental choices is explained to ensure robust and interpretable results.

Workflow 1: Assessing Antioxidant Capacity via Intracellular ROS Detection

Scientific Rationale: The primary function of many bioactive thiols is to mitigate oxidative stress. This workflow directly tests a compound's ability to reduce the levels of intracellular ROS in a live-cell model. We use a pro-oxidant (like H₂O₂) to induce a controlled state of oxidative stress, creating a measurable baseline against which the antioxidant effect of the test compound can be quantified. The choice of a fluorescent probe like H₂DCFDA, which becomes fluorescent upon oxidation, provides a direct readout of ROS levels.[11]

Experimental Protocol: H₂DCFDA Assay for Intracellular ROS

-

Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Compound Pre-treatment: Remove media and add fresh media containing the thio-compound at various concentrations. Include a vehicle-only control. Incubate for a duration appropriate for cellular uptake (typically 1-4 hours).

-

Expertise Insight: Pre-incubation is critical. It allows the compound to be absorbed by the cells and to potentially boost endogenous antioxidant systems like GSH pools before the oxidative challenge.

-

-

Probe Loading: Remove the treatment media. Wash cells gently with pre-warmed Phosphate Buffered Saline (PBS). Add media or buffer containing 5-10 µM 2',7'–dichlorodihydrofluorescein diacetate (H₂DCFDA). Incubate for 30-45 minutes at 37°C, protected from light.

-

Induction of Oxidative Stress: Remove the probe solution and wash with PBS. Add PBS or media containing a known oxidant (e.g., 100-500 µM H₂O₂). A negative control group (no H₂O₂) must be included.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~495 nm, Emission: ~529 nm).[11] Kinetic readings every 5-10 minutes for 1-2 hours are ideal to capture the dynamic response.

-

Data Analysis & Validation:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence of treated wells to the vehicle-control wells that received the H₂O₂ challenge.

-

Self-Validation: A successful experiment will show a low signal in the "no H₂O₂" control, a high signal in the "H₂O₂ + vehicle" control, and a dose-dependent decrease in signal in the wells pre-treated with an effective antioxidant thio-compound.

-

Sources

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. imrpress.com [imrpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to 2-Phenylthio-5-propionylphenylacetic Acid: A Key Intermediate in the Synthesis of Loxoprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthio-5-propionylphenylacetic acid is a significant organic compound primarily recognized for its crucial role as a key intermediate in the synthesis of Loxoprofen.[1] Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of drugs.[2] This guide provides a comprehensive technical overview of 2-Phenylthio-5-propionylphenylacetic acid, encompassing its synthesis, chemical properties, and its pivotal position in the manufacturing of Loxoprofen. Furthermore, this document will delve into the pharmacological significance of Loxoprofen, including its mechanism of action and therapeutic applications. While the primary focus remains on its role as a synthetic precursor, we will also briefly explore the potential intrinsic biological activities of the broader class of phenylthioacetic acid derivatives.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Phenylthio-5-propionylphenylacetic acid is fundamental for its synthesis, purification, and handling. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃S | [3] |

| Molecular Weight | 300.37 g/mol | [3] |

| CAS Number | 103918-73-6 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point (Predicted) | 499.4 ± 45.0 °C | [3] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa (Predicted) | 4.01 ± 0.10 | [3] |

Synthesis of 2-Phenylthio-5-propionylphenylacetic Acid

The synthesis of 2-Phenylthio-5-propionylphenylacetic acid is a critical step in the overall manufacturing process of Loxoprofen. Patent literature outlines several synthetic routes, with a common pathway involving the reaction of a substituted phenylacetic acid derivative with thiophenol.

A representative synthesis method involves the following key steps:

-

Esterification: Orthochloroacetic acid is esterified with methanol in the presence of a sulfuric acid catalyst to produce methyl orthochloroacetate.

-

Friedel-Crafts Acylation: The resulting ester undergoes a Friedel-Crafts acylation reaction with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-chloro-5-propionylphenylacetic acid methyl ester.

-

Hydrolysis: The methyl ester is then hydrolyzed, typically using a base like sodium hydroxide, to remove the methyl group and form 2-chloro-5-propionylphenylacetic acid.

-

Thioetherification: Finally, 2-chloro-5-propionylphenylacetic acid is reacted with thiophenol in the presence of a base to yield the target molecule, 2-Phenylthio-5-propionylphenylacetic acid.

Experimental Protocol: Synthesis of 2-Phenylthio-5-propionylphenylacetic Acid

The following protocol is a generalized representation based on patent literature and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

-

2-chloro-5-propionylphenylacetic acid

-

Thiophenol

-

Sodium hydroxide

-

Appropriate solvent (e.g., water, ethanol)

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-5-propionylphenylacetic acid and sodium hydroxide in a solvent.

-

Add thiophenol to the reaction mixture.

-

Heat the mixture to a temperature between 100-125 °C.

-

Maintain the reaction at this temperature for 10-14 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 2-Phenylthio-5-propionylphenylacetic acid.

-

Recrystallize the crude product from an appropriate solvent to achieve the desired purity.

Caption: Synthetic pathway for 2-Phenylthio-5-propionylphenylacetic acid.

Role in Loxoprofen Synthesis

2-Phenylthio-5-propionylphenylacetic acid serves as a direct precursor to Loxoprofen. The subsequent synthetic step typically involves a condensation reaction with 2-ethoxycarbonylcyclopentanone, followed by hydrolysis and decarboxylation to yield Loxoprofen.[4] The phenylthio group is a key structural feature that is incorporated into the final Loxoprofen molecule.

Caption: Conversion of the intermediate to Loxoprofen.

Pharmacological Significance of Loxoprofen

Loxoprofen is a widely used NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[5] Its therapeutic efficacy stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[6]

Mechanism of Action

Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the conversion of arachidonic acid to prostaglandin H2 by COX enzymes. Loxoprofen, as a non-selective COX inhibitor, blocks the active site of both COX-1 and COX-2 enzymes, thereby preventing the production of prostaglandins.[6] The reduction in prostaglandin levels leads to the alleviation of inflammatory symptoms.

Caption: Mechanism of action of Loxoprofen.

Therapeutic Applications

Loxoprofen is clinically used for the management of a variety of conditions, including:

-

Rheumatoid arthritis

-

Osteoarthritis

-

Post-operative pain

-

Post-traumatic pain

-

Pain and inflammation associated with acute upper respiratory tract infections

Potential Biological Activities of Phenylthioacetic Acid Derivatives

While 2-Phenylthio-5-propionylphenylacetic acid is primarily valued as a synthetic intermediate, the broader class of phenylthioacetic acid derivatives has been investigated for various biological activities. For instance, (phenylthio)acetic acid, a related compound, has demonstrated antibacterial properties.[3] Phenylacetic acid and its derivatives are recognized as important building blocks in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and anticancer drugs.[4] This suggests that while the primary role of the title compound is established, further research into its intrinsic biological profile and that of its analogs could potentially unveil novel therapeutic applications.

Conclusion

2-Phenylthio-5-propionylphenylacetic acid is a compound of significant industrial and pharmaceutical importance, serving as a cornerstone in the synthesis of the widely used NSAID, Loxoprofen. Its efficient synthesis is critical for the cost-effective production of this vital medication. While its own pharmacological profile is not extensively studied, its structural relationship to other bioactive phenylthioacetic acid derivatives suggests a potential for further investigation. This technical guide has provided a comprehensive overview of the synthesis, properties, and significance of 2-Phenylthio-5-propionylphenylacetic acid, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

-

Loxoprofen Sodium Intermediate. (2025). Global Pharma & Chemical. Retrieved from [Link]

- CN101412670A - Method for synthesizing loxoprofen sodium. (n.d.). Google Patents.

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. (2022). ResearchGate. Retrieved from [Link]

-

Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals. (1991). PubMed. Retrieved from [Link]

-

Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation. (2013). PMC - NIH. Retrieved from [Link]

-

Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug. (1991). PubMed. Retrieved from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of loxoprofen derivatives. (2011). PubMed. Retrieved from [Link]

- Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid. (n.d.). Google Patents.

-

Loxoprofen. (n.d.). Wikipedia. Retrieved from [Link]

-

Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2021). PMC - NIH. Retrieved from [Link]

-

Loxoprofen Sodium Intermediate. (2025). Global Pharma & Chemical. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 5. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profiling of 2-Phenylthio-5-propionylphenylacetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological profiling of 2-Phenylthio-5-propionylphenylacetic acid, a novel compound with potential as a non-steroidal anti-inflammatory drug (NSAID). In the absence of extensive published data on this specific molecule, this document serves as a detailed roadmap, outlining a logical and scientifically rigorous progression of experiments from initial in vitro characterization to in vivo validation. The methodologies described herein are grounded in established protocols for NSAID development and are designed to elucidate the compound's mechanism of action, potency, and potential therapeutic efficacy. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable data generation.

Introduction: The Rationale for Investigating 2-Phenylthio-5-propionylphenylacetic Acid

The global burden of inflammatory diseases necessitates the continued search for novel therapeutic agents with improved efficacy and safety profiles. Phenylacetic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] The structural features of 2-Phenylthio-5-propionylphenylacetic acid, including the phenylthio and propionylphenylacetic acid moieties, suggest a potential for interaction with key targets in the inflammatory cascade, particularly the cyclooxygenase (COX) enzymes. This guide will detail the essential steps to systematically evaluate this hypothesis and build a comprehensive pharmacological profile.

Chemical and Physical Properties of 2-Phenylthio-5-propionylphenylacetic Acid

A foundational understanding of the test article's properties is critical for all subsequent experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃S | PubChem |

| Molecular Weight | 300.37 g/mol | PubChem |

| IUPAC Name | 2-(5-propionyl-2-phenylsulfinylphenyl)acetic acid | PubChem |

| CAS Number | 103918-73-6 | PubChem |

| Physical Description | White to Off-White Solid | ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

In Vitro Pharmacological Profiling: Elucidating the Mechanism of Action

The initial phase of pharmacological profiling focuses on in vitro assays to determine the compound's primary mechanism of action and potency. For a suspected NSAID, the primary targets are the COX-1 and COX-2 enzymes.

Cyclooxygenase (COX) Inhibition Assays

The cornerstone of NSAID characterization is the assessment of its inhibitory activity against the two COX isoforms. These assays directly measure the enzymatic activity of COX-1 and COX-2 in the presence of the test compound.

Experimental Rationale: Differentiating the inhibitory activity against COX-1 and COX-2 is crucial. COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation. Conversely, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key objective in modern NSAID development to minimize gastrointestinal side effects associated with COX-1 inhibition.

Protocol for Fluorometric COX Activity Assay:

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing COX Assay Buffer, COX Cofactor, and the COX Probe.

-

Compound Incubation: Add varying concentrations of 2-Phenylthio-5-propionylphenylacetic acid (typically from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a known non-selective NSAID (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Fluorometric Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ (half-maximal inhibitory concentration) values for both COX-1 and COX-2.

Expected Data Output and Interpretation:

The results of the COX inhibition assays should be summarized in a table to clearly present the potency and selectivity of the compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| 2-Phenylthio-5-propionylphenylacetic acid | Experimental Value | Experimental Value | Calculated Value |

| Indomethacin (Control) | ~0.1 | ~1.0 | ~0.1 |

| Celecoxib (Control) | >10 | ~0.05 | >200 |

A high COX-2 selectivity index suggests that the compound preferentially inhibits the inflammatory-associated COX isoform, which could translate to a more favorable safety profile.

Prostaglandin E₂ (PGE₂) Immunoassay

To confirm the findings from the direct enzyme inhibition assays, it is essential to measure the downstream product of COX activity, prostaglandin E₂ (PGE₂), in a cell-based system.

Experimental Rationale: This assay provides a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit COX enzymes within an intact cellular environment. A reduction in PGE₂ production is a direct indicator of COX inhibition.[2]

Protocol for LPS-Induced PGE₂ Production in Macrophages:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of 2-Phenylthio-5-propionylphenylacetic acid for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ production.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE₂ ELISA: Quantify the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[3]

-

Data Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production.

Visualization of the Inflammatory Pathway:

Caption: LPS-induced inflammatory signaling cascade leading to PGE₂ production.

Cytokine Release Assays

Beyond the COX pathway, it is prudent to investigate whether the compound has broader anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Experimental Rationale: Many inflammatory conditions are driven by a "cytokine storm." Assessing the effect of the test compound on the release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can reveal additional mechanisms of action.

Protocol for LPS-Induced Cytokine Release in PBMCs:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

Cell Culture and Treatment: Culture the PBMCs and treat with varying concentrations of 2-Phenylthio-5-propionylphenylacetic acid.

-

LPS Stimulation: Stimulate the cells with LPS to induce cytokine production.[4]

-

Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 using specific ELISA kits.

-

Data Analysis: Determine the effect of the compound on cytokine release and calculate IC₅₀ values if a dose-dependent inhibition is observed.

In Vivo Pharmacological Profiling: Assessing Efficacy in a Living System

Positive in vitro results must be validated in a living organism to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.

Carrageenan-Induced Paw Edema Model

This is a classic and well-established acute inflammatory model used for the primary in vivo screening of anti-inflammatory drugs.[5][6]

Experimental Rationale: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume is a direct measure of the anti-inflammatory effect of the test compound.

Protocol for Carrageenan-Induced Paw Edema in Rats:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer 2-Phenylthio-5-propionylphenylacetic acid orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose at each time point and determine the ED₅₀ (effective dose for 50% inhibition).

Visualization of the In Vivo Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Preliminary Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting the in vivo efficacy data and for designing future studies.

Experimental Rationale: A compound may be highly potent in vitro but show poor efficacy in vivo due to unfavorable pharmacokinetic properties, such as poor absorption or rapid metabolism.

Protocol for a Single-Dose PK Study in Rats:

-

Animal Preparation: Use cannulated rats to facilitate serial blood sampling.

-

Compound Administration: Administer a single dose of 2-Phenylthio-5-propionylphenylacetic acid, either intravenously (to determine clearance and volume of distribution) and orally (to determine bioavailability).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

-

PK Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters to be Determined:

| Parameter | Description |

| Cₘₐₓ | Maximum plasma concentration |

| Tₘₐₓ | Time to reach Cₘₐₓ |

| AUC | Area under the plasma concentration-time curve |

| t₁/₂ | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for oral administration) |

Conclusion and Future Directions

The pharmacological profiling of 2-Phenylthio-5-propionylphenylacetic acid, as outlined in this guide, provides a robust and systematic approach to characterizing its potential as a novel anti-inflammatory agent. A successful outcome from these studies would be the demonstration of potent and selective COX-2 inhibition in vitro, leading to a significant reduction in inflammation in vivo, coupled with favorable pharmacokinetic properties.

Future work would involve more extensive safety and toxicology studies, exploration of chronic inflammation models, and formulation development to optimize drug delivery. The data generated through the meticulous application of these protocols will be instrumental in determining the therapeutic potential of 2-Phenylthio-5-propionylphenylacetic acid and its suitability for further preclinical and clinical development.

References

-

Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. PMC.[Link]

-

Substituted phenylthiophenylamines with antiinflammatory activity. PubMed.[Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. SpringerLink.[Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.[Link]

-

Phenylacetic acid derivatives as hPPAR agonists. PubMed.[Link]

-

Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. PMC.[Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ScienceDirect.[Link]

-

An ELISA method to measure inhibition of the COX enzymes. PubMed.[Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH.[Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.[Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.[Link]

-

LPS-Induced Cytokine Release Model. Charles River Laboratories.[Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.[Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate.[Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 2-Phenylthio-5-propionylphenylacetic acid

Introduction: Unveiling the Therapeutic Potential of 2-Phenylthio-5-propionylphenylacetic acid

2-Phenylthio-5-propionylphenylacetic acid (PPAA) is a small molecule with a chemical structure suggestive of potential pharmacological activity. Its phenylacetic acid core is a common feature in various non-steroidal anti-inflammatory drugs (NSAIDs), hinting at a possible role in modulating inflammatory pathways. However, the precise mechanism of action and the direct molecular targets of PPAA remain to be elucidated. The identification of these targets is a critical step in the drug discovery process, as it informs on the therapeutic potential, possible side effects, and patient populations that might benefit from this compound.[1][2]

This technical guide provides a comprehensive, multi-faceted strategy for the identification and validation of therapeutic targets for PPAA. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad, computational predictions to definitive experimental validation in biologically relevant systems. The methodologies outlined herein are grounded in established scientific principles and are designed to provide a robust and self-validating framework for target discovery.

Part 1: Hypothesis Generation through In Silico Target Prediction

The initial phase of target identification for a novel compound like PPAA begins with computational, or in silico, methods. These approaches leverage the known chemical structure of PPAA to predict potential protein interactions based on vast databases of known drug-target relationships and protein structures.[3][4] This is a time- and cost-effective strategy to generate initial hypotheses and narrow the field of potential targets for subsequent experimental validation.[5]

Ligand-Based and Structure-Based Virtual Screening

Two primary in silico strategies can be employed:

-

Ligand-Based Virtual Screening: This method compares the 2D and 3D structural and physicochemical properties of PPAA to libraries of compounds with known biological activities. By identifying molecules with high similarity to PPAA, we can infer that PPAA might share similar targets. Publicly available databases such as ChEMBL, PubChem, and DrugBank are invaluable resources for this approach.

-

Structure-Based Virtual Screening (Molecular Docking): If the 3D structures of potential target proteins are known (either through X-ray crystallography or homology modeling), molecular docking simulations can predict the binding affinity and orientation of PPAA within the protein's active or allosteric sites.[6] Given the structural resemblance of PPAA to some anti-inflammatory drugs, initial docking studies could focus on key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX).[7]

Network-Based Approaches

Modern in silico methods also include network-based analyses, which can provide a broader, systems-level view of potential targets.[3] These methods analyze the position and connections of potential targets within complex biological networks, with the assumption that influential nodes in these networks are more likely to be effective therapeutic targets.[3]

The following diagram illustrates a typical in silico target prediction workflow:

Caption: In Silico Target Prediction Workflow for PPAA.

Part 2: In Vitro Target Identification and Validation

Following the generation of a prioritized list of potential targets from in silico analyses, the next critical phase is to experimentally confirm these interactions using in vitro biochemical and biophysical methods. This phase aims to provide direct evidence of PPAA binding to its target proteins.

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics offers a powerful and unbiased approach to identify the protein targets of small molecules from within a complex biological sample, such as a cell lysate.[8][9] This strategy is particularly valuable when in silico methods yield ambiguous results or to discover entirely novel, unexpected targets.[10]

A common chemical proteomics technique is affinity-based protein profiling.[11] This method involves chemically modifying PPAA to incorporate a reactive group and a reporter tag (e.g., biotin) or immobilizing it onto a solid support like agarose beads.[8][11] This "bait" molecule is then incubated with a cell lysate, allowing it to bind to its target proteins.[11] The protein-PPAA complexes are then "pulled down" or enriched, and the bound proteins are identified by mass spectrometry.[11]